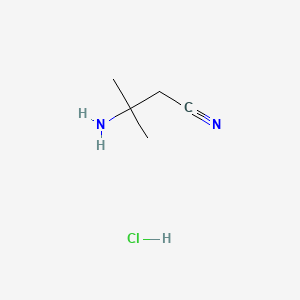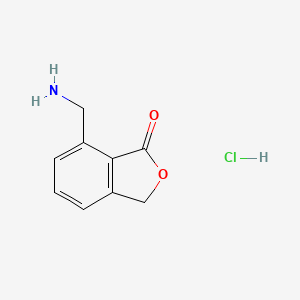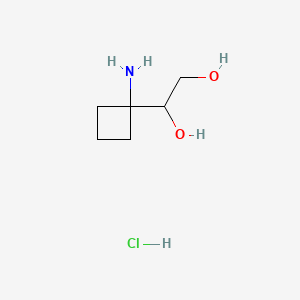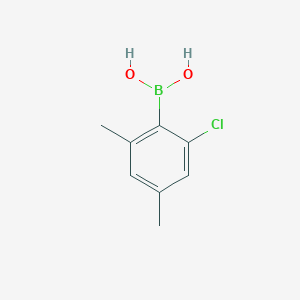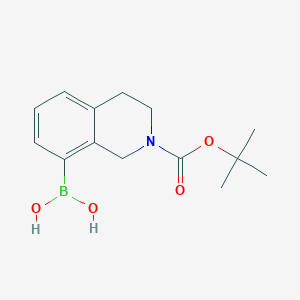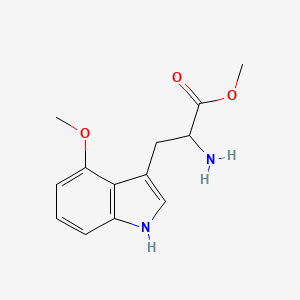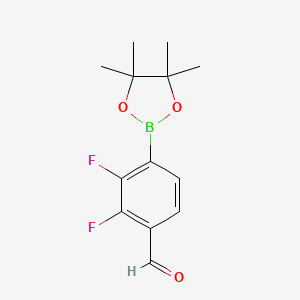
(4-Amino-3-cyanophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-3-cyanophenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and two hydroxyl groups. This particular compound is notable for its amino and cyano functional groups attached to a phenyl ring, making it a versatile reagent in organic synthesis and various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-3-cyanophenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid or boronate ester. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, efficient mixing, and purification steps such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Amino-3-cyanophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The cyano group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium periodate as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products:
Oxidation: Formation of 4-amino-3-cyanophenol.
Reduction: Formation of 4-amino-3-aminophenylboronic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Amino-3-cyanophenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Amino-3-cyanophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensor design. The boronic acid group interacts with hydroxyl groups on target molecules, forming stable complexes that can modulate biological activity or provide analytical signals .
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Lacks the amino and cyano groups, making it less versatile in certain reactions.
4-Aminophenylboronic acid: Similar but lacks the cyano group, affecting its reactivity and applications.
3-Cyanophenylboronic acid: Similar but lacks the amino group, limiting its use in biological applications.
Uniqueness: (4-Amino-3-cyanophenyl)boronic acid is unique due to the presence of both amino and cyano groups, which enhance its reactivity and versatility in various chemical and biological applications. This dual functionality allows it to participate in a broader range of reactions and makes it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C7H7BN2O2 |
|---|---|
Poids moléculaire |
161.96 g/mol |
Nom IUPAC |
(4-amino-3-cyanophenyl)boronic acid |
InChI |
InChI=1S/C7H7BN2O2/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-3,11-12H,10H2 |
Clé InChI |
ZLIHXNOJZAMEDO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)N)C#N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


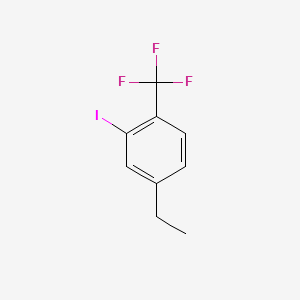

![3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B13454244.png)
![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone](/img/structure/B13454248.png)
![Benzyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13454263.png)
![2-chloro-N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide](/img/structure/B13454271.png)
